Product packaging for Deoxy[5-3H]cytidine(Cat. No.:)

Deoxy[5-3H]cytidine

Cat. No.: B14770573
M. Wt: 229.23 g/mol
InChI Key: CKTSBUTUHBMZGZ-ULQXZJNLSA-N
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Description

Deoxy[5-3H]cytidine is a radiolabeled form of the essential nucleoside deoxycytidine, tritiated at the 5-position of the cytosine ring. This compound serves as a critical tool for tracing and quantifying the incorporation of deoxycytidine into DNA and for studying the dynamics of nucleotide salvage pathways in live cells . Researchers utilize this radiolabeled tracer to investigate cellular uptake, phosphorylation, and the intricate balance of deoxynucleotide triphosphate (dNTP) pools, which are vital for genomic stability and cell cycle progression . A key application is the study of pyrimidine metabolism enzymes, such as cytidine deaminase (CDA), which deaminates deoxycytidine to deoxyuridine, and deoxycytidine kinase (dCK), which performs the initial rate-limiting phosphorylation step for activation . The deamination of cytidine analogues is a major route of inactivation for several nucleoside-based chemotherapeutic drugs (e.g., gemcitabine, cytarabine) . Consequently, this compound is invaluable in oncology research for probing mechanisms of drug resistance and for screening potential inhibitors of deaminating enzymes to improve the efficacy of nucleoside analog therapies . The tritium label provides a sensitive means for detection in these assays, enabling precise measurement of metabolic flux. This product is formulated for research purposes and is not intended for diagnostic or therapeutic use. Researchers should adhere to all safety protocols for the handling and disposal of radioactive materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O4 B14770573 Deoxy[5-3H]cytidine

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1T

InChI Key

CKTSBUTUHBMZGZ-ULQXZJNLSA-N

Isomeric SMILES

[3H]C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxycytidine can be synthesized through various chemical routes. One common method involves the use of cytidine as a starting material, which is then deoxygenated at the 2’ position to form deoxycytidine. The radiolabeling with tritium can be achieved through catalytic hydrogenation in the presence of tritium gas.

Industrial Production Methods: Industrial production of deoxycytidine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to enhance the production of deoxycytidine by deleting degradation enzymes and optimizing the biosynthetic pathway .

Chemical Reactions Analysis

Types of Reactions: Deoxycytidine undergoes various chemical reactions, including:

    Phosphorylation: Deoxycytidine can be phosphorylated at the C5’ position by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP).

    Oxidation: Deoxycytidine can be oxidized to form 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine.

    Substitution: Deoxycytidine can undergo substitution reactions to form various analogs, such as 5-aza-2’-deoxycytidine (decitabine).

Common Reagents and Conditions:

    Phosphorylation: Deoxycytidine kinase and ATP are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or specific enzymes.

    Substitution: Various halogenating agents and catalysts.

Major Products:

    Phosphorylation: Deoxycytidine monophosphate (dCMP).

    Oxidation: 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine.

    Substitution: 5-aza-2’-deoxycytidine (decitabine).

Scientific Research Applications

Deoxycytidine, [5-3H] has numerous applications in scientific research:

Mechanism of Action

Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once phosphorylated to deoxycytidine monophosphate (dCMP), it can be further phosphorylated to deoxycytidine triphosphate (dCTP) and incorporated into DNA during replication. This incorporation can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Structural Modification Mechanism of Action/Application Metabolic Pathway Key References
Deoxy[5-3H]Cytidine ³H label at cytosine 5-position Tracks DNA demethylation, RNR activity, and nucleotide salvage pathways. Phosphorylated by deoxycytidine kinase (dCK) → incorporated into dCTP → DNA .
2',2'-Difluorodeoxycytidine (dFdC) Fluorine at 2'-position Inhibits RNR via dFdC diphosphate, reducing dNTP pools (especially dCTP) and blocking DNA synthesis. dFdC → dFdC-DP (active inhibitor of RNR) .
Arabinosylcytosine (ara-C) Arabinose sugar replaces deoxyribose Inhibits DNA polymerase via ara-C triphosphate, causing chain termination. Does not reduce dCTP pools. Phosphorylated → ara-CTP → incorporated into DNA .
5-Methyl-deoxycytidine (5-mdC) Methyl group at cytosine 5-position Endogenous epigenetic marker for DNA methylation. Contrasts with this compound in demethylation studies. Maintained via DNA methyltransferases; no direct metabolic labeling .
5-Chloro-2’-deoxycytidine (CldC) Chlorine at cytosine 5-position Potential chain terminator or mutagen; triphosphate form synthesized for enzymatic studies. Converted to CldCTP → incorporated into DNA .
[5-3H]Deoxycytidine ³H label at cytosine 5-position Similar to this compound but emphasizes salvage pathway activity. Preferentially phosphorylated in G1 phase; minimal S-phase incorporation .

Key Research Findings

Epigenetic Studies
  • This compound labels demethylated DNA regions in FELC, whereas 5-mdC is a stable methylation marker. The transient ³H signal disappears during remethylation, unlike 5-mdC’s persistence .
Enzyme Selectivity

Data Tables

Table 1: Impact of Nucleoside Analogs on dNTP Pools

Compound dCTP Pool Reduction dATP/dGTP Pool Change DNA Synthesis Inhibition
This compound N/A (tracer) N/A None
dFdC 97% at 10 µM Moderate decrease 78–97%
ara-C No effect 2-fold increase >94%

Table 2: Cell Cycle-Dependent Metabolism

Compound G1 Phase Activity S Phase Activity Primary Pathway
This compound Moderate High De novo (RNR)
[5-3H]Deoxycytidine High Low Salvage (dCK)
[methyl-³H]Thymidine Low High Salvage (TK)

Q & A

Q. What are the standard protocols for detecting Deoxy[5-3H]cytidine incorporation into DNA?

Methodological Answer:

  • Use liquid scintillation counting to quantify tritium (³H) incorporation, calibrated with known standards.
  • Separate labeled DNA via isopycnic centrifugation (e.g., CsCl gradients) to distinguish newly synthesized DNA from parental strands .
  • Validate purity (≥99%) and specific activity (e.g., 20–30 Ci/mmol) using vendor-provided certificates (e.g., Amersham or Cayman Chemical) .

Q. How is this compound used to study nucleotide metabolism in cell cultures?

Methodological Answer:

  • Pulse-label cells with 0.3–1.0 µM this compound, then fractionate into nucleotide, liponucleotide, and DNA pools .
  • Track ³H₂O release (indicative of deamination) and nucleoside excretion via HPLC or TLC .
  • Normalize data to dCTP/dTTP pool sizes measured by enzymatic assays or ³²P labeling .

Q. What controls are essential for experiments using tritiated cytidine analogs?

Methodological Answer:

  • Include unlabeled controls to assess background radiation.
  • Use deaminase inhibitors (e.g., tetrahydrouridine) to prevent metabolic conversion of cytidine to uridine derivatives .
  • Validate enzyme activity (e.g., ribonucleotide reductase) via kinetic assays to confirm pathway specificity .

Advanced Research Questions

Q. How can transient DNA demethylation be mechanistically studied using this compound?

Methodological Answer:

  • Co-label DNA with 5-bromodeoxyuridine (density label) and this compound in differentiating cells (e.g., Friend erythroleukemia cells).
  • Isolate "light-light" DNA strands via centrifugation and measure ³H incorporation to confirm cytosine replacement of 5-methylcytosine .
  • Perform time-course analyses to correlate demethylation with de novo methylation phases .

Q. How do substrate cycles influence this compound metabolism in enzyme-deficient cell lines?

Methodological Answer:

  • Use CMP deaminase-deficient V79 cells to isolate cytidine-specific pathways.
  • Quantify ³H₂O release (deamination) and nucleoside excretion rates over 60–120 min intervals .
  • Compare dCTP/dTTP pool kinetics with wild-type cells to identify compensatory metabolic fluxes .

Q. What experimental strategies resolve contradictions in isotope tracing data from this compound?

Methodological Answer:

  • Confirm label retention in cytosine (not thymine) via nucleoside digestion and HPLC analysis .
  • Account for ³H loss during de novo methylation by correlating data with DNMT activity assays .
  • Use dual-labeling (e.g., ³H + ¹⁴C) to distinguish salvage vs. de novo nucleotide synthesis pathways .

Q. How do cellular stress conditions (e.g., NaF exposure) affect this compound kinase activity?

Methodological Answer:

  • Pulse-label human lymphocytes with this compound under NaF-induced stress.
  • Fractionate cells into nucleotide/DNA pools and measure kinase activity via radiolabeled dCMP accumulation .
  • Normalize data to total protein content and validate with Western blotting for kinase expression .

Methodological Considerations

  • Purity & Specific Activity : Ensure ≥99% chemical purity and validate specific activity (Ci/mmol) to calculate labeling efficiency .
  • Metabolic Quenching : Rapidly freeze cells in liquid N₂ to arrest enzymatic activity during time-course experiments .
  • Data Normalization : Use dCTP/dTTP pool sizes or housekeeping genes (e.g., GAPDH) for quantitative comparisons .

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